2-Hydroxy-1-naphthalaldehyde salicyloylhydrazone
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Overview
Description
2-Hydroxy-1-naphthalaldehyde salicyloylhydrazone is a chemical compound known for its unique structure and properties It is derived from salicylic acid and 2-hydroxy-1-naphthaldehyde, forming a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-naphthalaldehyde salicyloylhydrazone typically involves the condensation reaction between salicylic acid hydrazide and 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-naphthalaldehyde salicyloylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydrazone linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted hydrazones, which can be further utilized in different chemical applications .
Scientific Research Applications
2-Hydroxy-1-naphthalaldehyde salicyloylhydrazone has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits potential antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research suggests its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the synthesis of various organic compounds and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-naphthalaldehyde salicyloylhydrazone involves its interaction with specific molecular targets. It can inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The compound’s hydrazone linkage plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-1-naphthaldehyde salicyloylhydrazone
- Salicylic acid hydrazide
- 2-Hydroxybenzohydrazide
Uniqueness
2-Hydroxy-1-naphthalaldehyde salicyloylhydrazone stands out due to its unique structure, which combines the properties of salicylic acid and 2-hydroxy-1-naphthaldehyde.
Properties
Molecular Formula |
C18H14N2O3 |
---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
2-hydroxy-N-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H14N2O3/c21-16-8-4-3-7-14(16)18(23)20-19-11-15-13-6-2-1-5-12(13)9-10-17(15)22/h1-11,21-22H,(H,20,23) |
InChI Key |
ZZSJOLDICPVVAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CC=C3O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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